molecular formula C20H23N3O7S B11147125 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B11147125
M. Wt: 449.5 g/mol
InChI Key: FCQRBCMTUNBGQS-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a nitrophenoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Sulfonylation: The morpholine ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Coupling with Phenyl Group: The sulfonylated morpholine is coupled with a phenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of the Nitrophenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and nitrophenoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Shares the sulfonyl group but differs in the aromatic substituents.

    N-(4-nitrophenyl)-2-(4-nitrophenoxy)acetamide: Similar nitrophenoxy group but lacks the morpholine ring.

Uniqueness

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide is unique due to its combination of a morpholine ring, sulfonyl group, and nitrophenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N3O7S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C20H23N3O7S/c1-14-11-22(12-15(2)30-14)31(27,28)19-9-3-16(4-10-19)21-20(24)13-29-18-7-5-17(6-8-18)23(25)26/h3-10,14-15H,11-13H2,1-2H3,(H,21,24)

InChI Key

FCQRBCMTUNBGQS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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